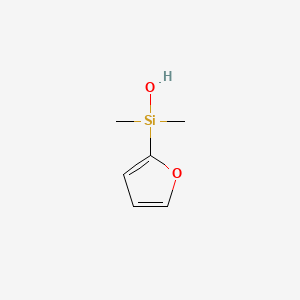

Furan-2-yl-dimethylsilanol

Description

Contextualization within Organosilanol Chemistry

Organosilanols are a class of organosilicon compounds that contain at least one hydroxyl group directly bonded to a silicon atom. sigmaaldrich.comwikipedia.org They are known for their unique properties, including higher acidity compared to their carbon analogues (alcohols). wikipedia.org Silanols are versatile reagents in organic synthesis, often serving as precursors to other organosilicon compounds and as nucleophilic partners in cross-coupling reactions. sigmaaldrich.comresearchgate.net

The reactivity of the silanol (B1196071) group allows for various transformations, including condensation reactions to form siloxanes. wikipedia.org However, it is their application in palladium-catalyzed cross-coupling reactions that has garnered significant attention in recent years. lookchem.comresearchgate.net In these reactions, the silanol can be activated, often by conversion to a silanolate salt, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. lookchem.comnih.gov Furan-2-yl-dimethylsilanol fits within this context as a heterocyclic silanol that can participate in such coupling reactions. lookchem.com

Significance of Furan-Substituted Organosilicon Compounds

The incorporation of a furan (B31954) ring into an organosilicon molecule imparts specific properties that are of interest in materials science and medicinal chemistry. rsc.orgijabbr.com The furan moiety is an aromatic heterocycle that is a structural component of many biologically active compounds and functional materials. ijabbr.comslideshare.netresearchgate.net

Furan-containing polymers, for instance, have been investigated for their electronic and optical properties. The combination of the furan ring with a silicon atom can lead to materials with enhanced thermal stability and specific electronic characteristics. Furthermore, the biological activity of many furan derivatives has prompted research into furan-substituted organosilicon compounds as potential therapeutic agents. rsc.orgmdpi.comnih.gov The silicon atom can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles. rsc.orgmdpi.com

This compound serves as a key intermediate for introducing the 2-furyl-dimethylsilyl group into larger molecules, thereby allowing for the exploration of these desirable properties. A notable application is its use in the synthesis of tri(2-furyl)bismuthine, demonstrating its utility as a transfer agent for the furan moiety in organometallic chemistry. thieme-connect.de

Research Gaps and Future Directions in this compound Studies

Despite its utility, dedicated research focusing solely on this compound is limited. While its application in cross-coupling reactions has been documented, a comprehensive study of its synthesis, reactivity, and full potential remains an area for further exploration. lookchem.com

Future research could focus on several key areas:

Optimized Synthesis: While general methods for silanol synthesis exist, such as the hydrolysis of corresponding chlorosilanes or the oxidation of silyl (B83357) hydrides, a detailed and optimized synthetic protocol specifically for this compound would be beneficial. wikipedia.org One potential route that has been suggested is the oxidation of silylmethanols. lookchem.com

Expanded Reaction Scope: Further investigation into the reactivity of this compound in a wider range of chemical transformations is warranted. This could include exploring its use in different types of coupling reactions, derivatization of the hydroxyl group, and its potential as a monomer for polymerization.

Material and Medicinal Applications: A more systematic exploration of the properties of materials and molecules derived from this compound could uncover new applications. This would involve synthesizing a broader range of derivatives and evaluating their electronic, optical, and biological properties. rsc.org

Spectroscopic and Physicochemical Characterization: Detailed reporting of its spectroscopic data (NMR, IR, etc.) and a thorough investigation of its physicochemical properties would provide a more complete profile of this compound for the scientific community.

Data and Properties of this compound

Below are some of the reported physical and chemical properties of this compound.

Interactive Data Table: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂Si | lookchem.comguidechem.com |

| Boiling Point | 171.5°C at 760 mmHg | lookchem.com |

| Density | 1.02 g/cm³ | lookchem.com |

| Refractive Index | 1.473 | lookchem.com |

| Flash Point | 57.5°C | lookchem.com |

Interactive Data Table: Use in Synthesis

| Reaction Type | Reactant | Product Examples | Reference |

| Palladium-catalyzed cross-coupling | Sodium (furan-2-yl)dimethylsilanolate | 2-(4-methoxyphenyl)furan, 2-(4-cyanophenyl)furan, 2-(4-(trifluoromethyl)phenyl)furan | lookchem.com |

| Synthesis of Trihetarylbismuthines | This compound | Tri(2-furyl)bismuthine | thieme-connect.de |

Structure

3D Structure

Properties

CAS No. |

879904-83-3 |

|---|---|

Molecular Formula |

C6H10O2Si |

Molecular Weight |

142.23 g/mol |

IUPAC Name |

furan-2-yl-hydroxy-dimethylsilane |

InChI |

InChI=1S/C6H10O2Si/c1-9(2,7)6-4-3-5-8-6/h3-5,7H,1-2H3 |

InChI Key |

AAYDPVXTNSQTRC-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C1=CC=CO1)O |

Canonical SMILES |

C[Si](C)(C1=CC=CO1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Furan 2 Yl Dimethylsilanol and Analogues

Hydrolysis-Based Synthetic Routes to Organosilanols

The formation of a silicon-hydroxyl (Si-OH) bond via the cleavage of a silicon-leaving group bond by water is a fundamental approach to silanols. The specific precursors and reaction conditions are critical to prevent the common side reaction of self-condensation, which leads to the formation of disiloxanes.

Hydrolysis of Organosilanes

The hydrolysis of organosilanes is a primary and widely utilized method for synthesizing organosilanols. wikipedia.org This process typically involves the reaction of an organohalosilane, such as chlorotrimethylsilane, or an organoalkoxysilane with water. wikipedia.orgkyoto-u.ac.jp The reaction proceeds via nucleophilic substitution at the silicon center, where the halogen or alkoxy group is displaced by a hydroxyl group. libretexts.org

The general reactions can be represented as:

R₃Si-Cl + H₂O → R₃Si-OH + HCl

R₃Si-OR' + H₂O → R₃Si-OH + R'OH

The rate of hydrolysis is influenced by the nature of the organic substituents on the silicon atom. For instance, triarylsilanes hydrolyze significantly faster than trialkylsilanes due to the electronic effects of the alkyl groups, which increase the electron density on the silicon atom. wikipedia.org To obtain the desired silanol (B1196071) and prevent subsequent condensation to the corresponding disiloxane (B77578) (R₃Si-O-SiR₃), the reaction conditions must be carefully controlled, often requiring pH buffering. kyoto-u.ac.jplibretexts.org For example, the hydrolysis of alkoxysilanes can be performed under slightly acidic buffered conditions (pH 5.63) to effectively yield the arylsilanol while minimizing disiloxane formation. kyoto-u.ac.jp

Hydrolysis can also be performed on organohydrosilanes (R₃Si-H), a reaction that can be catalyzed by various transition metal complexes, including those of iron, ruthenium, rhodium, and iridium, to produce the silanol and hydrogen gas. rsc.orgntu.edu.sgresearchgate.net

Reactions of Silanes with Oxygenated Nucleophiles

The reaction of silanes with oxygenated nucleophiles, principally water, is the cornerstone of hydrolysis-based routes. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon atom, leading to the displacement of a leaving group. libretexts.org In the case of dichlorosilanes, this reaction can lead to silanediols (R₂Si(OH)₂). However, the silanol products themselves are nucleophilic and can react with unreacted chlorosilanes, leading to polymerization and the formation of silicones, which are polymers with repeating -(R₂SiO)- units. libretexts.org

The reaction with alcohols as nucleophiles can also occur, typically leading to the formation of alkoxysilanes. However, the focus for silanol synthesis remains on water as the primary oxygenated nucleophile. The development of catalytic systems that use water as the oxygen source for the oxidation of hydrosilanes represents a greener alternative to traditional methods. researchgate.net These catalyzed reactions often proceed under mild conditions and offer high selectivity for the desired silanol product. researchgate.net

Transition-Metal-Catalyzed Oxidative Approaches to Silanols

To overcome the limitations of hydrolysis, such as harsh conditions and the formation of byproducts, transition-metal-catalyzed oxidations of hydrosilanes have emerged as powerful and selective alternatives. These methods often utilize environmentally benign oxidants and operate under mild, neutral conditions.

Manganese-Catalyzed Hydrosilane Oxidation with Hydrogen Peroxide

A significant advancement in silanol synthesis is the use of manganese catalysts for the oxidation of hydrosilanes with hydrogen peroxide (H₂O₂). nih.govresearchgate.netliv.ac.uk This method is notable for being the first manganese-catalyzed approach that operates under neutral reaction conditions, avoiding the need for acids or bases. nih.govchemistryviews.org A combination of a manganese salt, such as Mn(ClO₄)₂, and an electron-rich bipyridine ligand, like 4,4′-diamino bipyridine, forms a highly effective catalyst. chemistryviews.org

This catalytic system demonstrates broad applicability, tolerating a variety of organosilanes with alkyl, aryl, alkynyl, and heterocyclic substituents, including furan-containing silanes. nih.govliv.ac.uk The reaction is fast, efficient, and produces the desired silanols in high yields (typically 80-98%) with no waste byproducts, as H₂O is the only theoretical byproduct from the oxidant. researchgate.netliv.ac.uk A key advantage is the suppression of disiloxane formation. researchgate.net Mechanistic studies suggest the reaction proceeds through a concerted process involving a manganese hydroperoxide (MnIII-OOH) species that reacts directly with the hydrosilane. liv.ac.ukchemistryviews.org

Table 1: Manganese-Catalyzed Oxidation of Various Hydrosilanes The following is an interactive data table based on findings from manganese-catalyzed oxidation research. nih.govliv.ac.uk

| Substrate (Hydrosilane) | Product (Silanol) | Catalyst System | Yield (%) |

|---|---|---|---|

| Dimethyl(phenyl)silane | Dimethyl(phenyl)silanol | Mn(ClO₄)₂ / 4,4'-diaminobipyridine | 98 |

| Triethylsilane | Triethylsilanol | Mn(ClO₄)₂ / 4,4'-diaminobipyridine | 95 |

| Diphenylsilane | Diphenylsilanediol | Mn(ClO₄)₂ / 4,4'-diaminobipyridine | 96 |

Aerobic Oxidation with Engineered Cytochrome P450 Enzymes or Cobalt Phthalocyanine (B1677752) Complexes

Modern synthetic chemistry increasingly looks to biocatalysis and biomimetic systems for green and highly selective transformations.

Engineered Cytochrome P450 Enzymes: Wild-type cytochrome P450 monooxygenases, specifically P450BM3 from Bacillus megaterium (CYP102A1), have been found to possess a promiscuous ability to oxidize hydrosilanes to silanols using molecular oxygen as the terminal oxidant. nih.govescholarship.orgnih.gov This enzymatic approach is particularly attractive due to its mild reaction conditions and high selectivity. nih.gov Through the process of directed evolution, the native activity of the enzyme has been significantly enhanced, creating highly efficient and selective biocatalysts for Si-H oxidation. escholarship.orgnih.gov A major advantage of this method is that it does not affect C-H bonds within the substrate and completely avoids the formation of disiloxane byproducts, a common issue in other synthetic routes. nih.govnih.gov Computational studies indicate that the enzymatic mechanism mirrors the enzyme's native C-H hydroxylation activity, proceeding via hydrogen atom abstraction followed by a radical rebound. nih.govescholarship.org

Cobalt Phthalocyanine Complexes: Cobalt phthalocyanine (CoPc) complexes are well-known for their ability to activate molecular oxygen under mild conditions, making them effective catalysts for various oxidation reactions. researchgate.net While extensively used in other areas, their application has been extended to the oxidation of hydrosilanes. researchgate.netacs.org These biomimetic catalysts can facilitate the aerobic oxidation of silanes, presenting a cost-effective and sustainable alternative to precious metal catalysts. researchgate.net For instance, CoPc immobilized on supports like chitosan (B1678972) microspheres has been used for Baeyer–Villiger oxidations, which proceed through a free-radical pathway involving an oxidant system. acs.org This catalytic activity can be harnessed for the selective hydroxylation of organohydrosilanes, providing another pathway to silanols using clean oxidants like O₂. researchgate.net

Exploitation of Silyl (B83357) Groups in Furan (B31954) Ring Functionalization

Beyond the synthesis of the silanol itself, the silyl moiety is a powerful tool in synthetic organic chemistry for controlling the regioselectivity of reactions on aromatic rings like furan. psu.eduucalgary.ca The furan ring typically undergoes electrophilic substitution or lithiation preferentially at the C-2 and C-5 positions. Introducing functional groups at the C-3 or C-4 positions is inherently challenging. psu.eduucalgary.ca

Organosilyl groups, such as trimethylsilyl (B98337) (TMS), serve as versatile blocking groups that can be strategically placed on the furan ring. psu.edu For example, by first silylating the more reactive C-5 position of a 2-substituted furan, subsequent reactions can be directed to the C-3 or C-4 positions. psu.edu The bulky nature of the silyl group can also influence the regioselectivity of introducing other substituents. psu.eduucalgary.ca

Furthermore, the silyl group is not just a passive blocking agent. It can be replaced by a range of electrophiles through an ipso-substitution reaction. psu.eduucalgary.ca This allows for the direct introduction of functionality at the position previously occupied by the silicon. This strategy has been used to create a variety of polysubstituted furans that would be difficult to access otherwise. psu.edu For instance, a furan can be silylated at both the C-2 and C-5 positions, and then one silyl group can be selectively replaced, or the silylated furan can be functionalized at the remaining C-3 and C-4 positions before the silyl groups are removed or replaced. psu.edu This strategic use of silicon chemistry is crucial for the synthesis of complex furan-containing molecules. ucalgary.caibs.re.kr

Regioselective Introduction of Substituents on Furan Rings

The direct functionalization of furan rings often leads to a mixture of products due to the similar reactivity of the α-positions (C2 and C5) and the lesser reactivity of the β-positions (C3 and C4). psu.edu To overcome this, strategies involving the regioselective silylation of the furan ring have been developed. For instance, iridium(I) complexes have been shown to catalyze the C-H silylation of furan derivatives, with silylation generally occurring at the α-positions. rsc.org In some cases, the choice of ligand can influence the regioselectivity between the C2 and C5 positions. psu.edu

A notable strategy for achieving regioselectivity involves the use of a directing group. For example, furfural (B47365) derivatives can be converted to imines, which then direct the iridium-catalyzed silylation to the C3 position. Subsequent hydrolysis of the imine provides a C3-silylated furan, which can be further functionalized. chemistryviews.org This method provides a valuable route to otherwise difficult-to-access substitution patterns.

Another powerful technique is regioselective lithiation. The lithiation of furan itself typically occurs at the C2 position. However, the presence of substituents can dramatically alter the site of metalation. For example, 2-(tert-butyldimethylsilyl)-3-(hydroxymethyl)furan undergoes lithiation at the C4 position when treated with an excess of butyllithium. acs.org This allows for the introduction of an electrophile at this specific site, leading to 2,3,4-trisubstituted furans after quenching. acs.org

Table 1: Regioselective Lithiation and Electrophilic Quench of a 2-Silylated Furan

| Electrophile | Product | Yield (%) |

| D₂O | 2,3,4-Trisubstituted Furan (D at C4) | 85 |

| MeI | 2,3,4-Trisubstituted Furan (Me at C4) | 75 |

| I₂ | 2,3,4-Trisubstituted Furan (I at C4) | 60 |

Data sourced from research on regioselective lithiation of 2-silylated-3-substituted furan rings. acs.org

Ipso-Substitution Strategies

Ipso-substitution, the replacement of a substituent other than hydrogen on an aromatic ring, is a powerful tool in the functionalization of silylated furans. The carbon-silicon bond can be selectively cleaved and replaced by an incoming electrophile. psu.eduucalgary.ca This strategy is particularly effective for aryl silanes, where the silyl group directs the electrophile to the position of silylation. almerja.comchempedia.info This high regioselectivity is attributed to the stabilization of the cationic intermediate by the silicon atom. chempedia.info

In furan chemistry, an organosilyl group at the 2-position can be replaced by a variety of electrophiles. psu.edu This allows for the introduction of functional groups that might be difficult to install directly. For example, a 2-silylfuran can undergo ipso-bromination to yield a 2-bromofuran. This transformation is a key step in many synthetic sequences, as the resulting bromo-substituted furan can then participate in a wide range of cross-coupling reactions.

Silyl Groups as Blocking Groups in Furan Chemistry

The strategic use of silyl groups as removable blocking groups is a cornerstone of modern furan chemistry. psu.eduucalgary.ca By temporarily occupying a reactive site, typically the C2 or C5 position, a silyl group can direct subsequent functionalization to other positions on the furan ring. Once the desired substitution pattern is achieved, the silyl group can be easily removed under mild conditions, often using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). psu.edu

For instance, to achieve substitution at the C3 position of a furan, one can first block the more reactive C5 position with a silyl group. With the C5 position protected, lithiation and subsequent reaction with an electrophile can be directed to the C3 position. psu.edu Following this, the silyl blocking group at C5 can be removed, yielding a 3-substituted furan. This strategy has been instrumental in the synthesis of a variety of polysubstituted furans with specific substitution patterns that would be challenging to obtain through other means. psu.edu

Enantioselective Synthetic Strategies for Silanol Derivatives

The synthesis of chiral silanols, where the silicon atom is a stereocenter, is a growing field of interest due to their potential applications as chiral ligands and in materials science. researchgate.netresearchgate.net

Chiral Silanol Ligand-Mediated Asymmetric Catalysis

A significant advancement in asymmetric catalysis has been the development of chiral ligands that incorporate a silanol moiety. researchgate.netnih.govchemrxiv.orgrsc.orgchemrxiv.org These ligands have been shown to be effective in a variety of metal-catalyzed enantioselective transformations. nih.govchemrxiv.orgrsc.org The silanol group can coordinate to the metal center and create a chiral environment that influences the stereochemical outcome of the reaction. nih.gov

For example, novel chiral aminoamide silanol ligands have been developed for copper-catalyzed enantioselective N-H insertion reactions, affording unnatural amino acid derivatives with high enantioselectivity. nih.govchemrxiv.orgrsc.org DFT calculations and structural analyses have indicated that the silanol group plays a key role in the formation of a hydrogen-bond stabilized active complex, which is crucial for the observed stereocontrol. nih.gov While not yet specifically applied to furan-containing silanols, this methodology holds promise for the enantioselective synthesis of chiral heteroaromatic silanols.

Table 2: Enantioselective N-H Insertion using a Chiral Aminoamide Silanol Ligand

| Diazo Ester | Aniline | Ligand | Yield (%) | Enantiomeric Ratio |

| α-phenyl-α-diazoester | Aniline | L3b | 88 | 98:2 |

| α-aryl-α-diazoester | Aniline | L3b | High | High |

Data sourced from research on multifunctional chiral silanol ligands for enantioselective catalysis. chemrxiv.org

Novel Aryl Migration from Silicon to Carbon for Enantio-enriched Silanols

A novel and intriguing approach to the synthesis of enantioenriched silanols involves an intramolecular aryl migration from a silicon atom to a carbon atom. researchgate.netthieme-connect.com This process allows for the creation of a chiral silicon center with a high degree of stereocontrol.

One such strategy involves the treatment of an O-glycoside bearing a tert-butyldiphenylsilyl group at the C2 hydroxyl with an alcohol in the presence of montmorillonite (B579905) K10 clay. thieme-connect.com This induces a 1,4-aryl migration from the silicon to the anomeric carbon, resulting in a 1,2-cis-phenyl C-glycoside with a chiral silyl moiety. Subsequent base-mediated β-elimination liberates the enantioenriched silanol. thieme-connect.com This method represents a unique way to transfer chirality and construct stereogenic silicon centers.

Development of Novel Organosilanol Precursors and Alternative Reaction Pathways

The development of new precursors and reaction pathways for the synthesis of organosilanols is crucial for expanding their utility in organic synthesis. sigmaaldrich.com Organosilanols, including Furan-2-yl-dimethylsilanol, are valuable nucleophiles in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comresearchgate.net

Traditionally, the activation of organosilanes in cross-coupling reactions required the use of fluoride activators. However, a significant advancement has been the development of fluoride-free activation methods for organosilanols. nih.gov These methods typically involve the in situ generation of a more nucleophilic silanolate salt using a Brønsted base. A variety of bases such as KOSiMe₃, Cs₂CO₃, and NaOt-Bu have been successfully employed. nih.gov This has broadened the scope of organosilanol cross-coupling reactions, allowing for the use of substrates that are sensitive to fluoride.

The cross-coupling of heteroaryl(dimethyl)silanols, such as those derived from furan, thiophene (B33073), and pyrrole, with aryl iodides proceeds in excellent yields using this base-mediated activation. sigmaaldrich.com These reactions provide a direct and efficient route to a wide range of biaryl and heterobiaryl compounds, which are important structural motifs in pharmaceuticals and materials.

Furthermore, research into alternative reaction pathways is ongoing. For example, photochemically removable silyl protecting groups have been developed, which could potentially be adapted for the controlled release of silanols. acs.org The exploration of such novel strategies will undoubtedly lead to more efficient and versatile methods for the synthesis and application of this compound and its analogues.

Oligomeric Diorganosiloxanediols as Synthetic Intermediates

The use of oligomeric diorganosiloxanediols as synthetic precursors offers a powerful approach for the controlled synthesis of more complex siloxane structures, including those incorporating functional groups like the furan moiety. This strategy is particularly advantageous when direct functionalization routes are inefficient or lead to significant side product formation.

Several synthetic routes to oligomeric diorganosiloxanediols have been explored, though they are often complicated by the competitive formation of cyclic derivatives. ineosopen.orgineosopen.org The yield of the desired linear oligomers can vary significantly, with reports ranging from 30% to 75%. ineosopen.orgineosopen.org A common and effective method to enhance the yield of linear diols and minimize cyclic byproducts is a two-step procedure. ineosopen.orgineosopen.org

In the first step, alkali metal oligodiorganosiloxanolates are prepared. This is typically achieved by reacting organocyclosiloxanes with a strong base, such as sodium or potassium hydroxide, in an appropriate solvent system like an ethanol-toluene mixture. ineosopen.orgineosopen.org The resulting alkali metal salts are then carefully neutralized in a second step, often with a weak acid like acetic acid, to yield the corresponding oligodiorganosiloxanediols. ineosopen.orgineosopen.org This two-step approach provides better control over the reaction and reduces the prevalence of cyclization.

These pre-formed oligomeric diorganosiloxanediols can then serve as building blocks. For the synthesis of analogues of this compound, these diols could be reacted with a suitable furan-containing silane (B1218182) derivative under conditions that promote heterofunctional condensation, thus incorporating the furan group into a larger siloxane chain.

Table 1: Comparison of Synthetic Routes to Oligomeric Diorganosiloxanediols

| Synthetic Route | Description | Advantages | Disadvantages | Reported Yield of Linear Oligomers |

| Direct Hydrolysis of Dichlorosilanes | Hydrolysis of diorganodichlorosilanes with water. | Simple, one-step process. | Difficult to control, often leads to a mixture of linear and cyclic products, including high molecular weight polysiloxanes. | Highly variable, often low. |

| Two-Step Procedure via Silanolates | Formation of alkali metal oligodiorganosiloxanolates followed by neutralization. | Better control over linearity, minimizes cyclic byproducts. ineosopen.orgineosopen.org | Two-step process, requires careful handling of reactive intermediates. | 30% to 75%. ineosopen.orgineosopen.org |

| Ring-Opening Polymerization of Cyclosiloxanes | Controlled ring-opening of cyclic siloxanes using specific initiators and catalysts. | Can produce well-defined oligomers with controlled molecular weight. rsc.org | Requires careful selection of catalysts and reaction conditions to avoid side reactions. | Generally high for controlled polymerizations. |

Strategies for Minimizing Polysiloxane Formation

The primary challenge in the synthesis and handling of this compound and other organosilanols is the prevention of intermolecular condensation, which leads to the formation of undesirable polysiloxanes. kyoto-u.ac.jpfiveable.me This self-condensation can be catalyzed by both acidic and basic conditions. kyoto-u.ac.jp Therefore, meticulous control of the reaction environment is paramount.

Several key strategies are employed to minimize polysiloxane formation:

Control of pH: Maintaining a neutral or near-neutral pH is crucial during the synthesis and purification of silanols. google.com The hydrolysis of precursor molecules, such as alkoxysilanes, should be conducted under conditions that avoid the generation of strong acids or bases. google.com For instance, the use of a cation exchange resin as a hydrolysis catalyst allows for easy removal and termination of both hydrolysis and condensation reactions without the need for a neutralizing agent. google.com

Use of Bulky Substituents: Steric hindrance around the silicon atom can significantly slow down the rate of condensation. While the dimethylsilyl group in this compound offers moderate steric bulk, the principle is more generally applied in organosilicon chemistry to stabilize silanols.

Controlled Hydrolysis of Precursors: The careful, often slow, addition of water to an alkoxysilane precursor in the presence of a suitable catalyst can control the rate of hydrolysis and subsequent condensation. google.com This approach aims to produce the desired silanol in high yield while minimizing the formation of chain-extended polyorganosiloxanes. google.com

In Situ Generation and Use: In many applications, organosilanols are generated in situ and immediately used in the subsequent reaction step. This minimizes the time the silanol is exposed to conditions that could promote condensation. For example, in palladium-catalyzed cross-coupling reactions, alkali metal silanolates can be generated from the corresponding silanol and used directly. nih.gov

Formation of Stable Salts: Converting the silanol to a more stable salt, such as a sodium or potassium silanolate, can prevent condensation during storage or before use. nih.gov These salts can be isolated and are often less prone to forming polysiloxanes than the free silanol. nih.gov

Table 2: Influence of Reaction Conditions on Polysiloxane Formation

| Parameter | Condition Favoring Silanol | Condition Favoring Polysiloxane | Rationale |

| pH | Neutral | Acidic or Basic | Both acids and bases catalyze the intermolecular condensation of silanols. kyoto-u.ac.jp |

| Water Concentration | Stoichiometric or slightly excess | Large excess | A large excess of water can drive the hydrolysis and subsequent condensation reactions to completion, favoring polymer formation. fiveable.me |

| Temperature | Low | High | Higher temperatures generally increase the rate of condensation reactions. |

| Catalyst | Mild, easily removable catalysts (e.g., cation exchange resin) google.com | Strong acid or base catalysts | Strong catalysts can accelerate condensation, leading to higher molecular weight polysiloxanes. |

| Reaction Time | Minimized | Prolonged | Longer reaction and storage times increase the probability of condensation. |

By employing these advanced synthetic methodologies and carefully controlling reaction parameters, the synthesis of this compound and its analogues can be achieved with greater efficiency and selectivity, paving the way for their broader application in materials science and organic synthesis.

Reaction Pathways and Mechanistic Investigations of Furan 2 Yl Dimethylsilanol

Condensation and Cross-Linking Reactivity of the Silanol (B1196071) Moiety

The hydroxyl group attached to the silicon atom in furan-2-yl-dimethylsilanol is the primary site for condensation and cross-linking reactions. These processes are fundamental to the formation of polysiloxanes and other polymeric materials.

Formation of Siloxane Networks

The condensation of silanols is a well-established method for the creation of siloxane (Si-O-Si) bonds. In the case of this compound, this reaction can proceed under various conditions, often catalyzed by acids or bases, to form siloxane dimers, oligomers, and ultimately, cross-linked networks. The quality and structure of the resulting siloxane layer are influenced by factors such as the presence of water, the nature of the catalyst, and the reaction temperature. researchgate.net The formation of these networks is a multi-step process involving hydrolysis and condensation, which can occur simultaneously. mdpi.com The inherent flexibility of the Si-O bond, coupled with the shielding effect of the alkyl groups on the silicon atom, contributes to the unique properties of the resulting siloxane materials, such as low glass transition temperatures. mdpi.com The furan (B31954) moiety within the network can also undergo its own set of reactions, such as oxidation-induced cross-linking, adding another layer of complexity and potential for material modification. rsc.orgiris-biotech.denih.gov

Polycondensation Mechanisms in Polymer Chemistry

Polycondensation is a type of polymerization where monomers combine with the concurrent elimination of a small molecule, such as water or alcohol. melscience.com In the context of this compound, the silanol group can react with other functional groups to form polymers. This process typically involves the reaction of monomers with at least two functional groups. melscience.com For instance, furan-containing monomers can be used in biocatalytic polycondensation reactions to synthesize polyester (B1180765) oligomer diols. researchgate.net The mechanism of polycondensation can be influenced by the specific monomers and catalysts used. For example, in the formation of poly(arylene ether sulfone)s, the kinetics of the reaction differ depending on whether an aryl fluoride (B91410) or aryl chloride is used, with the former following a third-order rate law and the latter a second-order rate law. rsc.org This highlights the importance of the interaction between the halide and metal cations in activating the substitution reaction. rsc.org The resulting polymers often possess desirable thermal and mechanical properties. upc.edu

Nucleophilic Activation and Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond condensation, the this compound scaffold can be activated for participation in transition-metal-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds in organic synthesis. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling of Furan-2-yl-dimethylsilanolates

The deprotonated form of this compound, the silanolate, is a key nucleophilic partner in palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions, often referred to as Hiyama or Denmark cross-couplings, provide an alternative to traditional methods that use organoboron or organotin reagents. illinois.eduacs.org The success of these couplings is often dependent on the choice of palladium catalyst, ligands, and activators. acs.orgnih.gov For instance, the use of bis(tri-tert-butylphosphine)palladium has been shown to be critical for the efficient coupling of a wide range of aryl- and heteroarylsilanolates with aryl bromides and chlorides. acs.org

The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the silanolate and subsequent reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov The rate-determining step in many of these reactions is believed to be transmetalation. nih.gov

| Silanolate | Electrophile | Catalyst | Activator/Base | Key Finding | Reference |

|---|---|---|---|---|---|

| (2-Furyl)dimethylsilanolate | Aryl Bromides | Pd₂(dba)₃ | KOt-Bu | Effective coupling under Brønsted base activation. | nih.gov |

| (2-Indolyl)dimethylsilanolate | Aryl Iodides | Pd₂(dba)₃·CHCl₃ | NaOt-Bu/CuI | Stoichiometric copper(I) iodide is crucial for successful coupling. | nih.gov |

| Aryl- and Heteroarylsilanolates | Aryl Bromides/Chlorides | Pd(tBu₃P)₂ | Alkali-metal salts | Broad scope for polysubstituted biaryl synthesis under mild conditions. | acs.org |

A pivotal aspect of the mechanism in palladium-catalyzed cross-coupling of organosilanolates is the formation of a covalent adduct containing a Si-O-Pd linkage. nih.govnih.gov The intermediacy of this species has been unambiguously established through a combination of kinetic studies, characterization of intermediates, and computational analysis. nih.govcore.ac.uk This Si-O-Pd bond is crucial for facilitating the transfer of the organic group from silicon to palladium, a process known as transmetalation. nih.govcore.ac.uk The formation of this linkage allows for the direct transmetalation of the silicon-bound organic group to the palladium center without the absolute requirement for anionic activation, challenging the traditional Hiyama-Hatanaka paradigm. core.ac.uk

Mechanistic studies have revealed two distinct pathways for transmetalation involving the Si-O-Pd linkage. nih.govcore.ac.uk One of these is the thermal transmetalation that proceeds through a neutral, four-coordinate silicon intermediate, designated as an 8-Si-4 species. nih.govcore.ac.uk This pathway is dominant in the absence of free silanolate, for example, in stoichiometric reactions of isolated arylpalladium(II) arylsilanolate complexes. nih.govresearchgate.net The term "8-Si-4" refers to an 8-electron species with a 4-coordinate silicon atom. The isolation and characterization of a coordinatively unsaturated, T-shaped arylpalladium(II) arylsilanolate complex have provided definitive proof for the operation of this pathway. nih.gov In the case of potassium salts of alkenylsilanolates, the reaction generally proceeds through these neutral intermediates. core.ac.uk

Anionically-Activated Transmetalation via Anionic 10-Si-5 Intermediates

A key step in the cross-coupling of organosilanolates is transmetalation, which can proceed through two distinct mechanistic pathways: a neutral 8-Si-4 intermediate (thermal transmetalation) or an anionically-activated 10-Si-5 intermediate. core.ac.uk The formation of a covalent adduct with a Si-O-Pd linkage is a critical precursor to both pathways. core.ac.uk

Anionic activation, leading to the 10-Si-5 intermediate, is particularly dominant for arylsilanolates like this compound. This is because the direct transmetalation is slower due to the need to disrupt the aromaticity of the furan ring. core.ac.uk This anionically-activated pathway is enhanced by the use of more nucleophilic counterions, such as cesium, which favor the formation of the 10-Si-5 intermediate. core.ac.uk This paradigm, where anionic activation is often necessary for the transmetalation of organosilicon compounds, is a cornerstone of the Hiyama-Hatanaka model. core.ac.uk However, it's important to note that direct transmetalation from silicon to palladium can also be achieved under mild conditions without anionic activation, especially for alkenylsilanolates. core.ac.uk

Scope of this compound in Cross-Coupling with Aryl and Alkenyl Substrates

This compound is a versatile reagent in palladium-catalyzed Hiyama cross-coupling reactions, enabling the formation of carbon-carbon bonds with a variety of aryl and alkenyl halides. wikipedia.orgsigmaaldrich.com This methodology has been successfully applied to the synthesis of various functionalized biaryl and vinyl-substituted furan derivatives. mdpi.comsigmaaldrich.com

The scope of the reaction is broad, with good to excellent yields obtained when coupling with aryl iodides, bromides, and even chlorides, as well as vinyl halides. wikipedia.orgsigmaaldrich.comgelest.com The reaction tolerates a range of functional groups on both the silanol and the halide substrate. mdpi.com For instance, heteroaryldimethylsilanols, including those derived from furan, thiophene (B33073), and pyrrole, readily couple with both electron-rich and electron-deficient aryl iodides. sigmaaldrich.comthermofishersci.in

Table 1: Examples of Cross-Coupling Reactions with this compound

| Aryl/Alkenyl Halide | Catalyst/Ligand | Activator | Product | Yield (%) | Reference |

| 2-Iodothiophene | Pd(0) complex | K+ | 2-(Furan-2-yl)thiophene | - | nih.gov |

| Aryl Iodides | Pd₂(dba)₃·CHCl₃ | Cs₂CO₃ | 2-Aryl-furans | Good | sigmaaldrich.com |

| Aryl Bromides | Pd(I) catalyst | Cs₂CO₃ | 2-Aryl-furans | Good | sigmaaldrich.com |

| Alkenyl Halides | Pd catalyst | TBAF | 2-Alkenyl-furans | Very Good | sigmaaldrich.com |

This table is illustrative and specific yields can vary based on reaction conditions.

Role of Fluoride and Strong Base Activation in Coupling Reactions

Activation of the organosilane is crucial for the Hiyama coupling to proceed. organic-chemistry.org This is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a strong base. wikipedia.orgorganic-chemistry.org

The role of the fluoride ion is multifaceted. It polarizes the Si-C bond by forming a hypervalent, pentacoordinate silicon intermediate, which is more reactive towards transmetalation. organic-chemistry.orgresearchgate.net This activation step is often necessary to overcome the relatively low reactivity of the C-Si bond. organic-chemistry.org However, the use of fluoride can be a drawback as it can cleave common silicon-based protecting groups. wikipedia.orggelest.com

Alternatively, strong bases can be used to activate the silanol by deprotonating the hydroxyl group to form a more nucleophilic silanolate in situ. sigmaaldrich.comnih.gov This fluoride-free activation method is advantageous when the substrate contains fluoride-sensitive functional groups. sigmaaldrich.com Bases such as potassium trimethylsilanolate (TMSOK), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) have been effectively used for this purpose. thermofishersci.innih.gov

Reactivity of the Furan Ring in this compound

The furan ring is an electron-rich aromatic heterocycle, which makes it highly reactive towards electrophilic substitution. numberanalytics.comchemicalbook.com

Electrophilic Substitution Patterns on the Furan Moiety

Furan undergoes electrophilic aromatic substitution much more readily than benzene. pearson.com The reaction proceeds via an addition-elimination mechanism. chemicalbook.com The presence of the oxygen atom donates electron density to the ring, making it highly susceptible to attack by electrophiles. numberanalytics.com Common electrophilic substitution reactions for furan include nitration, halogenation, and formylation. numberanalytics.com

Regioselectivity in Furan Ring Functionalization

Electrophilic attack on the furan ring shows a strong preference for the C2 and C5 positions. chemicalbook.comksu.edu.sa This regioselectivity is due to the greater stability of the cationic intermediate formed upon attack at the C2 position, which can be stabilized by three resonance structures. chemicalbook.comyoutube.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.comyoutube.com Therefore, functionalization of the furan ring in this compound through electrophilic substitution will predominantly occur at the C5 position, as the C2 position is already substituted.

Stability Considerations and Degradation Pathways

Furan itself has lower resonance energy compared to other aromatic heterocycles like thiophene, making it less stable. chemicalbook.com The furan ring can be susceptible to ring-opening reactions, particularly under strongly acidic conditions. matanginicollege.ac.in While specific data on the degradation pathways of this compound is not extensively detailed in the provided search results, the general reactivity of furans suggests that strong acids could lead to polymerization or ring cleavage. matanginicollege.ac.in The silanol group itself can undergo condensation reactions to form siloxanes. beilstein-journals.org

Hydrolytic Stability of Organosilanols

The hydrolytic stability of organosilanols, including this compound, is a critical parameter that influences their application in organic synthesis. Organosilanols can undergo self-condensation reactions to form siloxanes, a process that is often catalyzed by the presence of acid or base and involves the elimination of water. The rate of this condensation is highly dependent on the steric and electronic nature of the substituents on the silicon atom.

In general, the stability of organosilanols to hydrolysis and self-condensation is influenced by several factors:

Steric Hindrance: Bulky substituents around the silicon atom can sterically hinder the approach of another silanol molecule or a water molecule, thereby slowing down the rate of condensation and hydrolysis. For instance, triisopropylsilyl (iPr₃Si) groups are known to confer greater stability than trimethylsilyl (B98337) (Me₃Si) groups. thermofishersci.in

Electronic Effects: The electronic properties of the organic substituents can also play a role. Electron-donating groups can increase the electron density on the silicon atom, potentially affecting the polarity of the Si-OH bond and its susceptibility to nucleophilic or electrophilic attack.

pH of the Medium: The condensation of silanols is catalyzed by both acids and bases. Under acidic conditions, protonation of the hydroxyl group makes it a better leaving group (water). Under basic conditions, deprotonation of the silanol to form a silanolate anion increases its nucleophilicity, facilitating attack on another silanol molecule.

While specific kinetic data for the hydrolytic stability of this compound is not extensively documented in the provided search results, general principles of organosilanol chemistry suggest that it would be susceptible to self-condensation to form the corresponding disiloxane (B77578), particularly under non-neutral pH conditions. The furan ring itself is relatively stable to hydrolysis under neutral conditions but can be sensitive to strong acids.

Table 1: General Factors Influencing Organosilanol Stability

| Factor | Influence on Stability | Rationale |

| Steric Bulk of Substituents | Increased bulk generally increases stability. | Steric hindrance impedes intermolecular condensation reactions. |

| Electronic Nature of Substituents | Electron-withdrawing groups can increase the acidity of the silanol proton, potentially accelerating base-catalyzed condensation. | Modification of the electronic density at the silicon center affects bond polarity and reactivity. |

| pH | Stability is lowest at acidic and basic pH. | Both acid and base catalyze the condensation reaction to form siloxanes. |

| Solvent | Protic solvents can participate in hydrogen bonding and facilitate proton transfer, potentially influencing condensation rates. | The reaction medium can affect the solvation of reactants and transition states. |

Sensitivity to Atmospheric Oxygen and Moisture

The sensitivity of this compound to atmospheric oxygen and moisture is another crucial aspect of its chemical behavior. Like many organosilanols, it can be sensitive to moisture due to the potential for self-condensation, as discussed in the previous section. The presence of atmospheric moisture can provide the water molecules that may participate in the equilibrium of the condensation reaction.

With respect to atmospheric oxygen, the furan ring itself can be susceptible to oxidation, although this often requires the presence of catalysts or initiators such as light or transition metals. The furan moiety is an electron-rich heterocycle and can react with various oxidizing agents. mdpi.com However, simple exposure to atmospheric oxygen at room temperature in the absence of other reagents is not typically expected to lead to rapid degradation.

Palladium(II)-NHC (N-heterocyclic carbene) complexes, which are sometimes used in reactions involving organosilanols, are noted to be resistant to air and moisture. sigmaaldrich.com This suggests that under certain catalytic conditions, the reaction environment can be tolerant to these atmospheric components, although the stability of the organosilanol itself remains a consideration. The handling and storage of this compound, like other organosilanols, would likely benefit from an inert atmosphere to minimize contact with moisture and prevent gradual condensation to the less reactive disiloxane.

Table 2: Summary of Sensitivities of this compound

| Component | Sensitivity | Potential Reaction Pathway |

| Atmospheric Moisture (H₂O) | Moderate to High | Self-condensation to form the corresponding disiloxane. This process is often reversible but can be driven to the product side by removal of water. |

| Atmospheric Oxygen (O₂) | Low to Moderate | Potential for oxidation of the furan ring, though typically slow in the absence of catalysts or initiators. |

Advanced Spectroscopic Characterization Techniques for Furan 2 Yl Dimethylsilanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds. However, specific NMR data for Furan-2-yl-dimethylsilanol is not available in the reviewed literature.

Proton (¹H) NMR Spectral Analysis

Detailed experimental ¹H NMR spectra, which would provide information on the chemical environment of the hydrogen atoms in the furan (B31954) ring and the dimethylsilyl group, are not documented. Such data would include chemical shifts (δ), coupling constants (J), and signal multiplicities, which are essential for assigning specific protons to their positions within the molecule.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, there is no available ¹³C NMR spectral data for this compound. A ¹³C NMR spectrum would identify the chemical shifts of each unique carbon atom, including the four carbons of the furan ring and the two methyl carbons attached to the silicon atom, providing critical insights into the carbon framework of the molecule.

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Environments

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom in organosilicon compounds. For this compound, a ²⁹Si NMR spectrum would provide a characteristic chemical shift for the silicon atom in the dimethylsilanol group, offering valuable information about its electronic environment and bonding. This specific analysis for the title compound has not been reported in the available scientific literature.

GIAO Method for Theoretical NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. nih.gov Theoretical studies applying the GIAO method to predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts of this compound have not been published. Such a study would be a valuable tool for future characterization efforts. globalresearchonline.net

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the silanol (B1196071) group (Si-OH), the Si-O stretch, C-H stretches of the furan ring and methyl groups, and various vibrations associated with the furan ring itself. While FT-IR data exists for many furan and siloxane-containing materials, a specific, analyzed spectrum for this compound is not available in the public domain. dss.go.thnih.gov

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy, particularly in the ultraviolet-visible range, probes the electronic structure of a molecule by measuring transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about conjugated π systems in molecules. libretexts.org For this compound, the furan ring is the primary chromophore, the part of the molecule that absorbs UV light. researchgate.netresearchgate.net The dimethylsilanol group, (-Si(CH₃)₂OH), does not absorb light in the 200-800 nm range and is considered an auxochrome.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the furan ring. researchgate.net These transitions are typically π→π* (an electron is promoted from a π bonding orbital to a π* antibonding orbital) and n→π* (an electron from a non-bonding orbital, such as on the oxygen atom, is promoted to a π* antibonding orbital). libretexts.org Furan itself exhibits very strong absorption below 220 nm and weaker, more structured bands around 250 nm. libretexts.org The spectrum of this compound would likely show a strong absorption maximum (λmax) in this region, characteristic of the furan moiety. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore | Region |

| ~210-220 nm | π→π | Furan Ring | Ultraviolet |

| ~250-260 nm | π→π / n→π* | Furan Ring | Ultraviolet |

To complement experimental UV-Vis spectra and gain deeper insight into the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. mdpi.com TD-DFT is a computational quantum mechanical method used to calculate the excited states of molecules. unifesp.brnih.gov This allows for the prediction of UV-Vis absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the specific molecular orbitals involved in each electronic transition. arxiv.orgrespectprogram.org

For this compound, TD-DFT calculations would model the promotion of electrons from occupied molecular orbitals to unoccupied ones, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. By analyzing the character of these orbitals, the nature of the absorption bands (e.g., π→π*) can be confirmed. Comparing the theoretically calculated spectrum with the experimental one helps to validate both the experimental assignments and the computational model. mdpi.com

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing precise information about a molecule's mass and elemental composition.

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's molecular formula. The molecular formula for this compound is C₆H₁₀O₂Si. guidechem.com HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion (M⁺) or a protonated variant ([M+H]⁺) to a very high degree of precision (typically to four or more decimal places). epfl.ch

This experimentally determined exact mass is then compared to the theoretical exact mass calculated for the proposed molecular formula, C₆H₁₀O₂Si. The monoisotopic mass of this compound is calculated to be 142.04500609 Da. guidechem.com A match between the experimental and theoretical mass to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. epfl.ch

Interactive Data Table: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₀O₂Si | guidechem.com |

| Molecular Weight | 142.23 g/mol | guidechem.com |

| Monoisotopic Mass | 142.04500609 Da | guidechem.com |

| Expected HRMS Ion | 142.0450 (for M⁺˙) | Calculated |

| Expected HRMS Ion | 143.0528 (for [M+H]⁺) | Calculated |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves directing a beam of X-rays onto a single crystal of the compound of interest and analyzing the resulting diffraction pattern.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the detailed atomic and molecular structure of a crystalline material. This technique can reveal the precise coordinates of each atom in the crystal lattice, offering a comprehensive understanding of the molecule's conformation and how it packs in the solid state.

A thorough search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive investigation, no published or publicly available crystallographic data, such as a Crystallographic Information File (CIF), for this compound could be located.

Therefore, detailed research findings including unit cell parameters, space group, and specific bond lengths and angles for this compound cannot be provided at this time. The absence of such data in the principal crystallographic repositories, like the Cambridge Structural Database (CSD), suggests that a single-crystal X-ray diffraction study for this specific compound has likely not been reported in the accessible scientific literature.

While crystallographic data exists for other furan-containing organic compounds, this information is not directly applicable to this compound and is therefore not included in this article to maintain strict adherence to the specified subject.

Computational Chemistry and Theoretical Investigations of Furan 2 Yl Dimethylsilanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations have been instrumental in elucidating the structural and electronic characteristics of a wide array of organic and organometallic compounds, including furan (B31954) derivatives and organosilicon compounds. rsc.orgnih.govekb.egrsc.orgcombinatorialpress.com

The first step in a computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For Furan-2-yl-dimethylsilanol, this involves finding the most stable arrangement of its furan ring, dimethylsilyl group, and hydroxyl moiety. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| Si-C(furan) | 1.85 |

| Si-C(methyl) | 1.88 |

| Si-O(hydroxyl) | 1.65 |

| O-H | 0.97 |

| C=C (furan) | 1.36 |

| C-C (furan) | 1.43 |

| C-O (furan) | 1.37 |

| Bond Angles (°) ** | |

| C(furan)-Si-O(hydroxyl) | 109.5 |

| C(methyl)-Si-C(methyl) | 108.0 |

| Si-O-H | 115.0 |

| Dihedral Angles (°) ** | |

| C(furan)-Si-O-H | Variable |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good compromise between accuracy and computational efficiency for organic molecules. stackexchange.comresearchgate.net However, its performance can vary, and it has known limitations, such as underestimation of bond energies in some cases. stackexchange.com

The selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial. Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are commonly employed. researchgate.net The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, especially for systems with heteroatoms and potential for hydrogen bonding, like this compound. researchgate.netgaussian.comannualreviews.org For instance, the EPR-II and EPR-III basis sets are specifically optimized for DFT calculations of hyperfine coupling constants. gaussian.com

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules and their reactivity. By analyzing the molecular orbitals, one can gain insights into how a molecule will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. researchgate.netrsc.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, which can act as an electron donor. researchgate.netbeilstein-journals.org The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the furan ring and potentially the silicon atom. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the furan ring's π-system. |

| LUMO | -0.8 | Distributed over the furan ring and silicon atom. |

| HOMO-LUMO Gap | 5.7 | Indicates moderate chemical reactivity. |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and delocalization effects within a molecule in the context of Lewis-like bonding structures. uni-muenchen.de It transforms the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de

In this compound, NBO analysis would reveal the nature of the Si-C and Si-O bonds, including their polarity and hybrid orbital contributions. It can also quantify the delocalization of electron density from the furan ring's π-system and the oxygen lone pairs into antibonding orbitals, which is crucial for understanding resonance and stability. acs.org This analysis provides a quantitative picture of the electron-donating and accepting interactions within the molecule. uni-muenchen.de For organosilicon compounds, NBO analysis can shed light on the nature of bonding at the silicon center. combinatorialpress.comrsc.org

Table 3: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Bond/Lone Pair | Occupancy | Description |

| σ(Si-C(furan)) | 1.98 e | Covalent bond with some polarization towards carbon. |

| σ(Si-O) | 1.99 e | Highly polarized covalent bond. |

| LP(1) O | 1.97 e | Oxygen lone pair. |

| π(C=C) | 1.96 e | Furan ring π-bond. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, making it a likely site for hydrogen bonding. researchgate.net The furan ring would also exhibit negative potential due to its π-electron cloud. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the region around the silicon atom would likely show positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

Theoretical investigations into the electronic structure of this compound utilize advanced computational tools to provide a chemically intuitive picture of bonding. The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are prominent among these methods, offering detailed insights into electron pairing and localization.

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron of the same spin. wikipedia.org It provides a quantitative method for mapping regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. wikipedia.orgresearchgate.net An ELF analysis partitions the molecular space into basins of attractors, which reveal these features. jussieu.fr For this compound, an ELF analysis would be expected to show distinct localization basins corresponding to the C-C and C=C bonds within the furan ring, the C-H bonds of the methyl groups, the Si-C and Si-O bonds, and the O-H bond. It would also highlight the lone pairs on the furan and hydroxyl oxygen atoms. The topology of the ELF often aligns with the predictions of the Valence Shell Electron Pair Repulsion (VSEPR) model. researchgate.net

Complementing the ELF, the Localized-Orbital Locator (LOL) is another function used to analyze chemical bonding, based on the kinetic-energy density. researchgate.net LOL provides a clear and well-defined picture of bonding regions and lone pairs. researchgate.net In a computational study of this compound, LOL analysis would generate topological maps where areas of high LOL values (approaching 1) indicate regions where electrons are highly localized, such as in covalent bonds and lone pair regions. In contrast, regions with low LOL values (closer to 0.5, similar to a uniform electron gas) would represent the delocalized electron density. aps.org This analysis helps to visualize the differences in bonding, for instance, between the polar Si-O bond and the less polar Si-C bonds.

Fukui Function Analysis

Fukui function analysis is a powerful tool within the framework of conceptual Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. wikipedia.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.orgjoaquinbarroso.com This allows for the identification of the most probable sites for electrophilic, nucleophilic, and radical attacks.

For a molecule like this compound, three types of condensed Fukui functions are typically calculated to assess the reactivity of each atom:

ƒ+ : Predicts the site for a nucleophilic attack (where an electron is accepted).

ƒ- : Predicts the site for an electrophilic attack (where an electron is donated).

ƒ0 : Predicts the site for a radical attack.

These functions help in understanding the molecule's chemical behavior in reactions. researchgate.net For instance, the analysis would likely identify the oxygen atom of the hydroxyl group and the furan ring's oxygen as potential sites for electrophilic attack due to their lone pairs. The carbons in the furan ring, particularly those adjacent to the oxygen, are often susceptible to electrophilic substitution, which would be reflected in the ƒ- values. Conversely, the acidic proton of the hydroxyl group would be a primary site for nucleophilic attack, indicated by a high ƒ+ value. Multiwfn is a program commonly used for these types of wavefunction analyses. researchgate.netsobereva.com

A hypothetical condensed Fukui function analysis for selected atoms in this compound might yield results similar to those in the table below, indicating relative reactivity.

| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | ƒ0 (for Radical Attack) |

|---|---|---|---|

| O (hydroxyl) | 0.08 | 0.25 | 0.165 |

| H (hydroxyl) | 0.22 | 0.01 | 0.115 |

| Si | 0.15 | 0.05 | 0.100 |

| C2 (furan) | 0.09 | 0.18 | 0.135 |

| C5 (furan) | 0.12 | 0.11 | 0.115 |

| O (furan) | 0.05 | 0.21 | 0.130 |

Theoretical Spectroscopic Property Predictions

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can corroborate experimental findings, assign spectral features to specific molecular structures, and understand the electronic and vibrational properties of the molecule.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. arxiv.org These calculations determine the harmonic vibrational frequencies and their corresponding intensities, which arise from the periodic movements of atoms. researchgate.netuow.edu.au For a non-linear molecule like this compound, there are 3N-6 fundamental vibrational modes, where N is the number of atoms. researchgate.net

Theoretical calculations provide a detailed assignment of each vibrational mode, such as O-H stretching, Si-O stretching, C-H stretching of the methyl and furan groups, and various bending and ring deformation modes. globalresearchonline.net Comparing the computed spectrum with experimental data allows for a definitive assignment of the observed absorption bands. uow.edu.au Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation, and scaling factors are applied to improve agreement. uow.edu.au

Below is a table of representative, hypothetical calculated vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3650 | Strong, Broad |

| C-H Stretch (furan) | 3140 | Medium |

| C-H Stretch (methyl) | 2980 | Medium-Strong |

| C=C Stretch (furan ring) | 1580 | Strong |

| Si-C Stretch | 1260 | Strong |

| C-O Stretch (furan ring) | 1180 | Medium |

| Si-O Stretch | 910 | Strong |

Computational NMR Spectroscopy

Computational NMR spectroscopy is a vital technique for structure elucidation. scielo.br Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, combined with DFT, are used to calculate the nuclear magnetic shielding tensors for atoms such as ¹H and ¹³C. globalresearchonline.netresearchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net

The predicted chemical shifts for this compound can be directly compared with experimental NMR data to confirm the molecular structure and assign specific resonances to each proton and carbon atom. scielo.brresearchgate.net Such calculations are particularly useful for resolving ambiguities in complex spectra or for studying conformational equilibria in solution. nih.gov

A hypothetical comparison of calculated and experimental NMR data is presented below.

| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |

|---|---|---|---|---|

| CH₃-Si | -1.5 | -1.2 | 0.25 | 0.28 |

| Si-OH | - | - | 4.80 | 4.85 |

| C2 (furan) | 155.2 | 155.0 | - | - |

| C3 (furan) | 110.8 | 110.5 | 6.40 | 6.42 |

| C4 (furan) | 120.5 | 120.1 | 7.15 | 7.18 |

| C5 (furan) | 145.3 | 145.1 | 7.60 | 7.63 |

Computational UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. faccts.de This approach calculates the energies of electronic excited states and the probabilities of transitions from the ground state to these excited states (oscillator strengths). faccts.deresearchgate.net The results are used to predict the maximum absorption wavelengths (λmax) and interpret the nature of the electronic transitions, such as π→π* or n→π*. globalresearchonline.netresearchgate.net

For this compound, TD-DFT calculations would identify the key electronic transitions responsible for its UV absorption. The furan ring is the primary chromophore, and transitions involving its π-electron system would dominate the spectrum. The calculations can also assess the influence of the dimethylsilanol substituent on the electronic structure and absorption properties of the furan moiety. The predicted spectrum is often visualized by plotting the oscillator strengths against wavelength, using a Gaussian function to simulate experimental band broadening. faccts.de

A table of hypothetical TD-DFT results for this compound is shown below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 255 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 220 | 0.08 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 205 | 0.32 | HOMO → LUMO+1 (π→π*) |

Mechanistic Modeling and Transition State Characterization

Mechanistic modeling uses computational chemistry to investigate the pathways of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally. nih.govamericanpharmaceuticalreview.com This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. rsc.org

For reactions involving this compound, such as condensation of the silanol (B1196071) group to form a siloxane, or electrophilic substitution on the furan ring, mechanistic modeling can be employed to:

Locate Transition State (TS) Structures: A transition state is a first-order saddle point on the potential energy surface. Computational algorithms can optimize the geometry of the TS, providing a snapshot of the molecular structure at the peak of the energy barrier. rsc.org

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is critical for understanding reaction kinetics and predicting reaction rates.

Confirm Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure. These calculations trace the minimum energy path downhill to connect the transition state with the corresponding reactants and products, verifying that the located TS is correct for the reaction of interest.

Such modeling provides a fundamental understanding of the factors controlling the reactivity and selectivity of this compound in various chemical transformations. biorxiv.orgunitn.it

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions. sumitomo-chem.co.jp In the context of furan-containing molecules and organosilicon compounds, theoretical calculations, particularly Density Functional Theory (DFT), are frequently employed to elucidate reaction mechanisms, predict the stability of intermediates, and determine the energetics of transition states. sumitomo-chem.co.jprsc.orgchemrxiv.org

Studies on related furan derivatives and organosilanolates have demonstrated the power of computational analysis in mapping out reaction pathways. For instance, the gold-catalyzed isomerization of alkynyl epoxides to furans has been theoretically elucidated using DFT methods like M06-2X and B3LYP. maxapress.com These calculations have successfully identified transition states and intermediates, providing a step-by-step description of the furan ring formation. maxapress.com The influence of different solvents and substituents on the reaction energetics can also be modeled, offering insights that are often difficult to obtain through experimental means alone. maxapress.com

In the case of reactions involving organosilanolates, computational studies have been crucial in understanding the transmetalation step in palladium-catalyzed cross-coupling reactions. core.ac.uk These investigations have established the role of covalent adducts with Si-O-Pd linkages, providing a detailed mechanistic picture that guides further synthetic efforts. core.ac.uk While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the provided results, the principles and methodologies applied to similar furan and organosilane systems are directly applicable.

A plausible area of investigation for this compound would be its participation in reactions such as hydroarylation. Theoretical studies on similar 3-(furan-2-yl)propenoic acid derivatives have shown that in the presence of a Brønsted superacid, the reaction proceeds through diprotonated reactive electrophilic species. mdpi.com DFT calculations can determine the electrophilicity index and the charge distribution in these intermediates, explaining their reactivity towards arenes. mdpi.com

The table below outlines typical parameters calculated in computational studies to elucidate reaction mechanisms.

| Parameter | Description | Typical Computational Method |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier between reactants and products. | DFT (e.g., B3LYP, M06-2X) |

| Activation Energy (ΔG‡) | The free energy difference between the transition state and the reactants, determining the reaction rate. | DFT with a suitable basis set |

| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction, indicating whether it is exergonic or endergonic. | DFT with a suitable basis set |

| Intermediate Structures | The structures of any stable or metastable species formed during the reaction. | DFT geometry optimization |

| Imaginary Frequencies | A single imaginary frequency in the vibrational analysis confirms a true transition state. | Frequency calculations at the same level of theory as optimization |

Semiempirical Calculations for Transition States

While high-level ab initio and DFT methods provide accurate results, their computational cost can be prohibitive for large systems or for screening multiple reaction pathways. sumitomo-chem.co.jpe3s-conferences.org Semiempirical methods offer a faster, albeit less accurate, alternative for locating transition states and mapping reaction coordinates. e3s-conferences.org These methods use parameters derived from experimental data to simplify the complex integrals in Hartree-Fock theory.